2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound characterized by the presence of a cyano group, a phenyl group, a trifluoromethyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and phenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- N-(2-CYANOPHENYL)-2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}ACETAMIDE
Uniqueness
What sets 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)BUTANAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H20F3N3OS |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C27H20F3N3OS/c1-2-24(25(34)32-20-13-12-17-8-6-7-11-19(17)14-20)35-26-21(16-31)22(27(28,29)30)15-23(33-26)18-9-4-3-5-10-18/h3-15,24H,2H2,1H3,(H,32,34) |
InChI Key |
ATEADUCYMUCBPU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.